molecular formula C16H14O3S B14116886 3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid

3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid

Cat. No.: B14116886
M. Wt: 286.3 g/mol
InChI Key: SJVKNMNBVZCEHU-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid is an organic compound that features a prop-2-enoic acid moiety attached to a phenyl ring substituted with a 2-methoxyphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid typically involves the reaction of 2-methoxyphenylthiol with a suitable phenylprop-2-enoic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid.

    Cinnamic Acid: 3-Phenylprop-2-enoic acid.

    Sinapic Acid: 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid.

Uniqueness

3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid is unique due to the presence of the 2-methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)sulfanylphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H14O3S/c1-19-14-4-2-3-5-15(14)20-13-9-6-12(7-10-13)8-11-16(17)18/h2-11H,1H3,(H,17,18)

InChI Key

SJVKNMNBVZCEHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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